Synthesis Yield Comparison: Leimgruber-Batcho Protocol Achieves 68.8% Yield for 4-Bromo-6-Fluoro-1H-Indole
A defined Leimgruber-Batcho synthesis protocol for 4-bromo-6-fluoro-1H-indole, starting from 2-methyl-3-bromo-5-fluoro-nitrobenzene, yields the target compound at a reported 68.8% after column chromatography . This serves as a benchmark yield for this specific substitution pattern. In comparison, an alternative synthetic route using N,N-dimethylformamide dimethyl acetal and 2-bromo-4-fluoro-6-nitrotoluene was reported to yield 4-bromo-6-fluoro-1H-indole at only approximately 39% [1]. The significant yield improvement (over 29 percentage points) demonstrates the practical advantage of the Leimgruber-Batcho approach for generating this precise regioisomer.
| Evidence Dimension | Synthesis Yield |
|---|---|
| Target Compound Data | 68.8% |
| Comparator Or Baseline | Approximately 39% (via alternative synthetic route) |
| Quantified Difference | 29.8 percentage points higher |
| Conditions | Leimgruber-Batcho indole synthesis (Target) vs. reaction with N,N-dimethylformamide dimethyl acetal (Comparator). |
Why This Matters
Higher synthesis yield translates directly to lower cost per gram and greater material availability for procurement, making the Leimgruber-Batcho derived product the more economically viable option for large-scale research projects.
- [1] Chem960. 4-溴-6-氟-1H-吲哚的合成路线有哪些? Synthesis Routes. View Source
